tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate is a complex organic compound with a unique spirocyclic structure It features a tert-butyl ester group, an aminomethyl group, and a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic ring system through a cyclization reaction, followed by the introduction of the tert-butyl ester and aminomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its spirocyclic structure may interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique reactivity makes it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with tert-butyl ester groups and aminomethyl functionalities. Examples include:
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate apart is its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic system
Properties
CAS No. |
2649085-49-2 |
---|---|
Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.